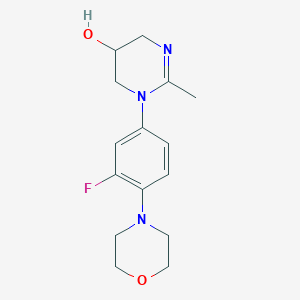![molecular formula C12H20O6 B13863224 (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves several steps. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired product. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may vary, but they often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Scientific Research Applications
(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body. Additionally, this compound may have industrial applications, such as in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in the cell. Understanding the precise mechanism of action requires detailed studies, including molecular modeling and experimental validation.
Comparison with Similar Compounds
When compared to similar compounds, (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one stands out due to its unique structural features. Similar compounds may include other furo[3,4-d][1,3]dioxol derivatives, which share some structural similarities but differ in specific functional groups or substituents. These differences can lead to variations in their chemical reactivity and biological activity. By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique properties of this compound.
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C12H20O6/c1-11(2,14-5)15-6-7-8-9(10(13)16-7)18-12(3,4)17-8/h7-9H,6H2,1-5H3/t7-,8-,9-/m1/s1 |
InChI Key |
MCSDNQQRTODLOX-IWSPIJDZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COC(C)(C)OC)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)COC(C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


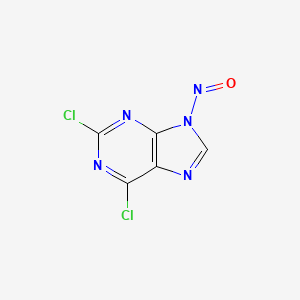

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)


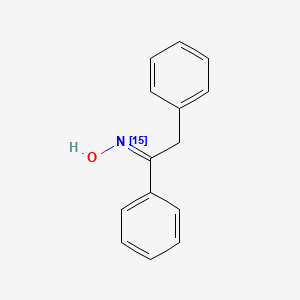
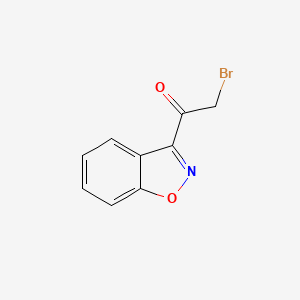
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
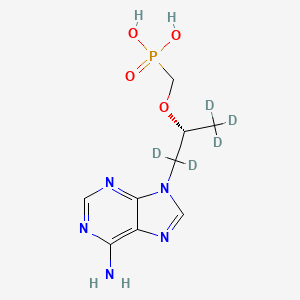

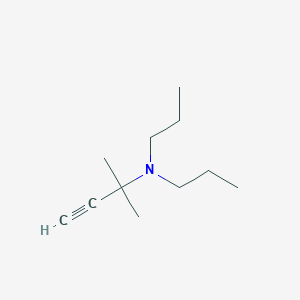
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
